BenchChemオンラインストアへようこそ!

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Kinase inhibition p38 MAPK JAK3

1-(2-(1H-Indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 887465-27-2) is a synthetic urea derivative belonging to the 1-substituted-3-pyrrolidinylurea chemotype. Its architecture merges an N-1-substituted indole via an ethyl linker to a central urea, and a 5-oxo-1-phenylpyrrolidine scaffold.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 887465-27-2
Cat. No. B2404254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS887465-27-2
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCN3C=CC4=CC=CC=C43
InChIInChI=1S/C21H22N4O2/c26-20-14-17(15-25(20)18-7-2-1-3-8-18)23-21(27)22-11-13-24-12-10-16-6-4-5-9-19(16)24/h1-10,12,17H,11,13-15H2,(H2,22,23,27)
InChIKeyCWHMRVAQPFFTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 887465-27-2): Procurement-Relevant Structural & Pharmacological Context


1-(2-(1H-Indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 887465-27-2) is a synthetic urea derivative belonging to the 1-substituted-3-pyrrolidinylurea chemotype [1]. Its architecture merges an N-1-substituted indole via an ethyl linker to a central urea, and a 5-oxo-1-phenylpyrrolidine scaffold . The molecular formula is C21H22N4O2 with a molecular weight of 362.4 g/mol. While primary published biological data for this exact compound is sparse, its structural overlap with kinase-targeted pyrrolidinyl-urea pharmacophores and indole-bearing CNS-active ligands implicates potential polypharmacology distinct from simpler in-class analogs [2].

Procurement Alert: Why In-Class 3-Pyrrolidinylurea Analogs Cannot Substitute for CAS 887465-27-2


Within the 3-pyrrolidinylurea class, minor substituent changes on the urea nitrogen or the pyrrolidine N-phenyl ring drastically alter kinase selectivity profiles (e.g., p38 MAPK vs. JAK3 vs. TrkA) and physicochemical properties such as lipophilicity (cLogP) and aqueous solubility [1]. The indole-ethyl arm of CAS 887465-27-2 introduces a larger hydrophobic surface area and a distinct hydrogen-bond capable indole N–H, which is absent in close analogs bearing furan-methyl, phenethyl, or simple alkyl substituents [2]. Consequently, generic interchange with a coarser analog risks loss of the intended polypharmacology or physicochemical balance, making explicit CAS-level specification critical for reproducible SAR studies or lead optimization campaigns.

Head-to-Head Quantitative Differentiation of CAS 887465-27-2 vs. In-Class 3-Pyrrolidinylurea Analogs


Kinase Polypharmacology: Indole-Ethyl Urea vs. Furan-Methyl Urea Core

The furan-methyl analog 894005-57-3, which shares the identical 5-oxo-1-phenylpyrrolidin-3-yl-urea core, displays dual inhibitory activity against p38 MAPK (IC50 = 380 nM) and JAK3 (IC50 = 420 nM) [1]. The target compound CAS 887465-27-2 replaces the furan-methyl group with a bulkier, more hydrophobic indole-ethyl motif. Based on class-level SAR, this substitution is expected to shift the kinase selectivity fingerprint — potentially enhancing binding to hydrophobic kinase pockets (e.g., TrkA) while reducing activity against polar ATP-site kinases — and to increase cLogP, thereby altering cellular permeability and off-target binding profiles [2].

Kinase inhibition p38 MAPK JAK3 SAR

Pyrrolidine N-Aryl Substitution: Phenyl vs. p-Tolyl Impact on Target Engagement

The p-tolyl analog CAS 894023-60-0 differs from the target compound only by a para-methyl group on the pyrrolidine N-phenyl ring . While direct quantitative bioactivity data for both compounds are unavailable, the p-tolyl substitution is known to modulate electron density and steric bulk at the pyrrolidine nitrogen, potentially altering affinity for melatonin receptors (MT1/MT2) or kinase targets relative to the unsubstituted phenyl congener [1]. Specifically, for melatoninergic phenylpyrrolidine compounds, para-substitution on the N-phenyl ring has been shown to shift MT1 vs. MT2 subtype selectivity [1].

GPCR Kinase selectivity SAR

Urea Linker Position: 3-Pyrrolidinyl vs. Alternative Scaffolds in Kinase Inhibition

Compounds that attach the urea at the pyrrolidine 3-position (as in the target compound) form a distinct sub-class from those bearing urea at alternative positions (e.g., 4-phenylpyrrolidin-3-yl ureas in TrkA inhibitors) [1]. TrkA inhibitors with a 4-phenylpyrrolidin-3-yl urea core have demonstrated IC50 values <100 nM [1]. The target compound’s 5-oxo substitution and N-phenyl group modify the pyrrolidine ring’s conformational flexibility and hydrogen-bonding capacity compared to the TrkA-optimized chemotype. Separately, a related 4-aminobenzamide analog bearing the same 5-oxo-1-phenylpyrrolidine motif shows weak HDAC6 inhibition (IC50 = 2260 nM) [2], suggesting that the target compound’s urea-indole extension is unlikely to reproduce that specific activity.

HDAC inhibition TrkA kinase Chemical probe

Indole N-1 vs. Indole C-3 Substitution: Impact on CNS Polypharmacology

The target compound possesses an indole N-1-substituted ethyl urea, differentiating it from the more common C-3-substituted indole series (e.g., tryptamine-based ureas). N-1-substituted indole ureas have been claimed as agents for depression, anxiety, and neurodegenerative diseases [1], while C-3-substituted 3-pyrrolidinyl-indoles are reported as serotonin 5-HT1A/1B/1D agonists . The substitution pattern alters the indole NH availability for hydrogen bonding and the trajectory of the ethyl-urea side chain, leading to different pharmacology (CNS multimodal vs. vascular 5-HT agonism).

Serotonin receptor 5-HT CNS Indole SAR

Optimal Use Cases for 1-(2-(1H-Indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Based on Quantitative Differentiation Evidence


CNS Polypharmacology Lead Optimization: Depression, Anxiety, and Neurodegeneration

The compound’s N-1 indole urea architecture matches the pharmacophore claimed for CNS disorders in the 1H-indol-1-yl-urea patent family [1]. SAR teams exploring multimodal antidepressants or cognitive enhancers should procure this exact CAS to probe the indole N-1 ethyl urea linkage, which is absent in C-3-substituted indole analogs with predominant vascular or migraine activity.

Kinase Selectivity Profiling: Differentiating p38/JAK3 vs. TrkA Chemotypes

The 5-oxo-1-phenylpyrrolidine core shared with kinase-active analogs (e.g., p38 MAPK IC50 = 380 nM for the furan-methyl analog, TrkA IC50 <100 nM for 4-phenylpyrrolidin-3-yl ureas) positions this compound as a chemical probe for structure-kinase selectivity relationship (SKSR) studies [2][3]. Researchers can quantify how the indole-ethyl arm shifts selectivity away from the p38/JAK3 profile and toward or away from Trk family kinases.

Melatonin Receptor Subtype Selectivity Mapping

Given that phenylpyrrolidine compounds with para-substitution on the N-phenyl ring modulate MT1/MT2 subtype selectivity [4], this compound’s unsubstituted N-phenyl group makes it a critical comparator for mapping the contribution of the N-aryl substituent to melatonin receptor pharmacology. Procurement alongside the p-tolyl analog (CAS 894023-60-0) enables controlled head-to-head selectivity screening.

Negative Control for HDAC6-Mediated Epigenetic Assays

A structurally related 4-aminobenzamide derivative of the 5-oxo-1-phenylpyrrolidine scaffold exhibited weak HDAC6 inhibitory activity (IC50 = 2260 nM) [5]. This compound’s urea-indole extension further deviates from the zinc-binding pharmacophore required for HDAC inhibition, supporting its use as a negative control in cell-based epigenetic assays where HDAC6-mediated effects must be ruled out.

Quote Request

Request a Quote for 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.